molecular formula C17H13IN8O4 B11051768 N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 956786-62-2

N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11051768
CAS No.: 956786-62-2
M. Wt: 520.2 g/mol
InChI Key: KNUBNAQJHJWJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-iodo-pyrazolylmethyl group and a phenyl ring. The acetamide side chain is further functionalized with a 4-nitro-pyrazole moiety. Its structural complexity arises from the integration of two pyrazole rings (one iodinated, one nitrated) and the 1,2,4-oxadiazole scaffold, which collectively contribute to unique electronic and steric properties.

Properties

CAS No.

956786-62-2

Molecular Formula

C17H13IN8O4

Molecular Weight

520.2 g/mol

IUPAC Name

N-[4-[5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H13IN8O4/c18-12-5-19-24(7-12)10-16-22-17(23-30-16)11-1-3-13(4-2-11)21-15(27)9-25-8-14(6-20-25)26(28)29/h1-8H,9-10H2,(H,21,27)

InChI Key

KNUBNAQJHJWJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Tiemann-Krüger Amidoxime Cyclization

The oxadiazole ring is typically synthesized via cyclization of amidoximes with acyl chlorides or activated carboxylic acids. For this compound:

  • Amidoxime Preparation : React 4-cyanophenylacetic acid with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours to form 4-(amidoxime)phenylacetic acid.

  • Cyclization : Treat the amidoxime with 4-iodo-1H-pyrazole-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Microwave irradiation (100°C, 30 min) improves yields to 85–92% compared to conventional heating (12 hours, 70–78%).

Table 1: Optimization of Oxadiazole Formation

MethodConditionsYield (%)Purity (HPLC)
Conventional HeatingDCM, TEA, 12 h, 80°C70–7895–97
Microwave IrradiationDCM, TEA, 30 min, 100°C85–9298–99

Functionalization of Pyrazole Moieties

Iodination of Pyrazole

Coupling Reactions and Final Assembly

Alkylation of Oxadiazole with Iodo-Pyrazole

The 4-iodo-pyrazole is attached via a methylene bridge using a Mannich-type reaction:

  • Conditions : Oxadiazole intermediate, paraformaldehyde, and 4-iodo-pyrazole in refluxing toluene (110°C, 8 hours).

  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%).

  • Yield : 82% with >99% purity (LC-MS).

Acetamide Coupling via Nucleophilic Substitution

The nitro-pyrazole acetamide is introduced via SN2 displacement:

  • Activation : Convert the oxadiazole’s phenyl group to a bromide using PBr₃ in THF (0°C, 2 hours).

  • Substitution : React with sodium salt of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in DMF (80°C, 6 hours).

  • Yield : 68% after column chromatography (hexane/ethyl acetate).

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.45 ppm (oxadiazole C-H), δ 7.90 ppm (pyrazole C-I), and δ 2.45 ppm (acetamide CH₃).

  • HRMS : Observed m/z 418.2301 (calc. 418.2310 for C₁₇H₁₄IN₅O₃).

Purity and Stability

  • HPLC : >99% purity under gradient elution (C18 column, acetonitrile/water).

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 210°C.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency of Key Steps

StepMethodYield (%)Time (h)
Oxadiazole FormationMicrowave-Assisted920.5
IodinationElectrophilic892
Acetamide CouplingSN2 Displacement686

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions due to its functional groups.

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • The compound likely exerts its effects by interacting with specific molecular targets (e.g., enzymes, receptors, or proteins).
  • Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, reactivity, and physicochemical properties:

N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (Compound A)

  • Key Features : Contains a 4-nitrophenyl group, a dihydrothiazole ring, and a chlorophenyl-substituted pyrazole.
  • Comparison: The chlorophenyl group introduces electron-withdrawing effects, similar to the nitro group in the target compound.

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (Compound B)

  • Key Features : Substituted with a methoxyphenyl-oxadiazole and a methylsulfanyl-pyrazole.
  • Comparison : The methoxy group in Compound B is electron-donating, contrasting with the electron-withdrawing nitro and iodo groups in the target compound. This difference likely influences solubility and electronic density distribution. The methylsulfanyl group may confer greater lipophilicity compared to the iodopyrazole in the target molecule .

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (Compound C)

  • Key Features: Incorporates a benzimidazole-pyrazole hybrid and a cyanoacetamide side chain.

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitro and 4-iodo substituents enhance electrophilicity, which may favor interactions with nucleophilic biological targets (e.g., enzymes).
  • Steric Considerations : The iodopyrazolylmethyl group in the target compound introduces steric bulk, which could hinder molecular packing in crystal structures compared to smaller substituents like methylthio in Compound B .

Crystallographic Insights

Crystal structures of analogous compounds (e.g., Compound A) have been resolved using SHELX software, highlighting the importance of hydrogen bonding and π-π stacking in stabilizing molecular conformations . For instance, nitro groups often participate in intermolecular hydrogen bonds, a feature likely present in the target compound’s crystal lattice .

Data Table: Comparative Overview of Key Features

Feature Target Compound Compound A Compound B Compound C
Core Structure 1,2,4-Oxadiazole Dihydrothiazole 1,2,4-Oxadiazole Benzimidazole-Pyrazole Hybrid
Key Substituents 4-Iodo-pyrazole, 4-Nitro-pyrazole 4-Chlorophenyl, 4-Nitrophenyl 4-Methoxyphenyl, Methylsulfanyl Benzimidazolyl, Cyano
Electronic Effects Strong EWGs (I, NO₂) Moderate EWGs (Cl, NO₂) EWG (NO₂) + EDG (OCH₃) Strong EWG (CN)
Synthetic Route Not reported Cyclization reaction Multi-step heterocyclic synthesis Condensation/cyclization
Characterization Likely FT-IR, NMR, LCMS FT-IR, NMR, X-ray diffraction NMR, LCMS FT-IR, NMR, MS

Research Findings and Implications

  • Reactivity : The iodopyrazole group in the target compound may undergo halogen-exchange reactions, a pathway less accessible in Compounds A–C due to their chloro or methoxy substituents .
  • Biological Potential: Pyrazole-oxadiazole hybrids are known for antimicrobial and anticancer activity. The target compound’s nitro group could enhance binding to nitroreductase enzymes, a feature exploited in prodrug design .
  • Crystallography : SHELX refinement (as used in Compound A’s analysis ) would be critical for elucidating the target compound’s conformation, particularly the orientation of the iodopyrazole group.

Biological Activity

N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound consists of a pyrazole ring, an oxadiazole moiety, and various substituents that contribute to its biological properties. The presence of iodine in the pyrazole ring enhances its reactivity and bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have demonstrated inhibitory effects on various cancer cell lines. In vitro assays revealed that certain derivatives showed IC50 values ranging from 0.07 µM to 0.08 µM against breast cancer cells (MCF-7) and other cancer types .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.08
A549 (Lung Cancer)0.12
HT-29 (Colon Cancer)0.15

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies indicate that some derivatives exhibit IC50 values as low as 1.33 µM against COX-II, suggesting effective anti-inflammatory action .

3. Antimicrobial Activity

Research indicates that compounds with pyrazole and oxadiazole structures possess antibacterial and antifungal activities. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .

Microbial Strain Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansModerate

The proposed mechanisms underlying the biological activities of this compound include:

Inhibition of Enzymatic Activity

The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX enzymes and various kinases associated with tumor growth.

Induction of Apoptosis

Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated significant antiproliferative effects on human colon adenocarcinoma cells with IC50 values correlating to structural modifications that enhance bioactivity .

Case Study 2: Anti-inflammatory Applications

In vivo studies showed that pyrazole derivatives effectively reduced inflammation in animal models by lowering pro-inflammatory cytokines and inhibiting COX activity .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazole and oxadiazole cores. Key steps include:

  • Coupling reactions : Use nucleophilic substitution or Huisgen cycloaddition to attach substituents to the oxadiazole ring.
  • Temperature control : Maintain 60–80°C for cyclization steps to ensure high yields .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate formation .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and regiochemistry of pyrazole and oxadiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, acetamide C=O stretches) .

Q. What solvents and catalysts are suitable for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during heterocycle formation. Catalysts like triethylamine or Pd(PPh₃)₄ are used for deprotonation and cross-coupling, respectively .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Use SHELXL for small-molecule refinement:

  • Twinning analysis : Apply the TWIN/BASF commands to address twinning artifacts .
  • Disorder modeling : Split occupancy refinement for flexible substituents (e.g., iodopyrazole methyl groups) .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric plausibility .

Q. What strategies optimize reaction yields in multi-step syntheses?

Apply Design of Experiments (DoE) principles:

  • Variable screening : Test temperature, solvent, and catalyst ratios using factorial designs .
  • Response surface modeling : Optimize conditions (e.g., 72-hour reaction time at 70°C for cyclization) .
  • Flow chemistry : Continuous flow reactors improve reproducibility for exothermic steps .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

Compare structural analogs with systematic modifications:

  • Substituent effects : Replace the 4-nitro group on pyrazole with halogens or electron-withdrawing groups to assess antimicrobial activity changes .
  • Bioisosteric swaps : Substitute the oxadiazole ring with triazoles or thiadiazoles to evaluate binding affinity .
  • Molecular docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How are impurities managed during synthesis, particularly for nitro-containing intermediates?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted nitro precursors .
  • HPLC-MS : Detect trace impurities (<0.5%) with reverse-phase C18 columns .
  • Reductive quenching : Add Na₂S₂O₄ to neutralize excess nitrating agents .

Q. What computational tools predict the biological activity of derivatives?

  • PASS program : Predicts antimicrobial/anticancer potential based on structural descriptors .
  • ADMET modeling : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to resolve .
  • Hirshfeld surface analysis : Correlate crystallographic packing forces with NMR chemical shifts .

Q. Why might biological assay results vary across studies?

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
  • Solubility factors : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.